molecular formula C22H24N2O6 B7716975 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide

Cat. No. B7716975
M. Wt: 412.4 g/mol
InChI Key: KNUFECHOHCCSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its high potency and specificity, which allows for accurate and reliable results. However, one of the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide is its potential toxicity and side effects, which may limit its use in certain experiments or applications.

Future Directions

There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide, including the development of more efficient and cost-effective synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide in human clinical trials.

Synthesis Methods

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with N-methyl-3,4,5-trimethoxybenzamide. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In Alzheimer's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been found to protect against beta-amyloid-induced neurotoxicity and improve cognitive function in animal models.

properties

IUPAC Name

3,4,5-trimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-24(22(26)14-10-18(28-3)20(30-5)19(11-14)29-4)12-15-8-13-9-16(27-2)6-7-17(13)23-21(15)25/h6-11H,12H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUFECHOHCCSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide

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